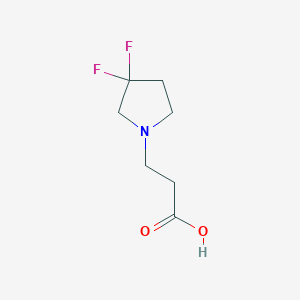

3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid

Vue d'ensemble

Description

3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C7H11F2NO2 and its molecular weight is 179.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly as a pharmaceutical agent. This article reviews its biological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The compound features a difluoropyrrolidine moiety linked to a propanoic acid group. The difluorinated pyrrolidine ring enhances its lipophilicity and may influence its interaction with biological targets.

1. Dipeptidyl Peptidase-4 Inhibition

Research has shown that derivatives of 3,3-difluoropyrrolidine exhibit significant inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. A study synthesized several compounds based on this scaffold, revealing that certain derivatives displayed potent DPP-4 inhibitory activity with selectivity against related proteases like DPP-8 and DPP-9. Molecular docking simulations provided insights into the binding modes, suggesting that the difluoropyrrolidine enhances binding affinity through specific interactions with the enzyme's active site .

2. Antiviral Activity

Another avenue of investigation focused on the antiviral properties of compounds containing the difluoropyrrolidine structure. For instance, derivatives have been evaluated for their ability to inhibit viral replication in models of hepatitis B virus (HBV). The presence of the difluoropyrrolidine ring was noted to enhance the efficacy of certain antiviral agents by modulating their pharmacokinetic profiles .

3. Potential for Neurological Applications

The unique structural features of this compound suggest potential applications in treating neurological disorders. Compounds with similar frameworks have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. Preliminary studies indicate that these compounds may influence glutamate receptor pathways, which are critical in conditions such as Alzheimer's disease .

The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:

- Enzyme Inhibition : The compound likely binds to active sites on target enzymes (e.g., DPP-4), altering their activity.

- Receptor Modulation : It may interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake .

Case Study 1: DPP-4 Inhibition

In a controlled study, several analogs were synthesized and tested for DPP-4 inhibition. The most potent compound exhibited an IC50 value significantly lower than that of existing DPP-4 inhibitors, indicating superior efficacy .

Case Study 2: Antiviral Efficacy

A separate investigation assessed the antiviral activity against HBV using cell cultures treated with varying concentrations of compounds containing the difluoropyrrolidine moiety. Results indicated a dose-dependent reduction in viral load, underscoring the therapeutic potential of these compounds in managing viral infections .

Data Summary

The following table summarizes key findings regarding the biological activities associated with this compound:

Applications De Recherche Scientifique

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

One of the most prominent applications of 3-(3,3-difluoropyrrolidin-1-yl)propanoic acid is as a DPP-4 inhibitor, which is significant in the treatment of type 2 diabetes. Research has shown that derivatives of this compound exhibit potent inhibitory activity against DPP-4, leading to enhanced insulin secretion and reduced glucagon levels.

Case Study:

A study evaluated several analogs of this compound for their DPP-4 inhibitory effects. Compounds were synthesized and tested for their potency in vitro, revealing that certain modifications significantly improved their efficacy compared to standard treatments like sitagliptin .

Anticancer Activity

Research has also focused on the potential anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways.

Case Study:

In vitro studies demonstrated that certain derivatives of this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways .

Polymer Chemistry

The compound has been explored as a monomer for the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its difluorinated structure can impart unique characteristics to polymer matrices.

Table 2: Polymer Properties

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Poly(3-(3,3-Difluoropyrrolidin-1-yl)propanoate) | 50 | 220 |

Propriétés

IUPAC Name |

3-(3,3-difluoropyrrolidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2/c8-7(9)2-4-10(5-7)3-1-6(11)12/h1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJXASLSHLMEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.